![molecular formula C7H4BrN3 B2457525 3-Bromobenzo[e][1,2,4]triazine CAS No. 54448-53-2](/img/structure/B2457525.png)

3-Bromobenzo[e][1,2,4]triazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

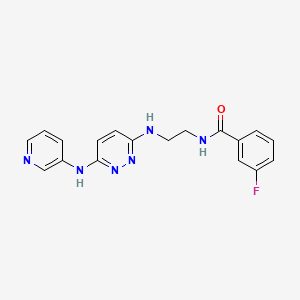

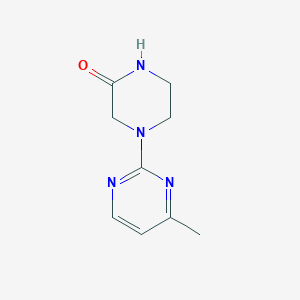

The compound 3-Bromobenzo[e][1,2,4]triazine (BBT) is a molecular structure that has been extensively studied in recent years, particularly for its biological properties. It belongs to a special class of heterocyclic compounds, triazines, which are building blocks and have provided a new dimension to the design of biologically important organic molecules .

Synthesis Analysis

The synthesis of triazines and tetrazines, including BBT, involves various synthetic routes such as microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . These synthetic approaches contain linear, angular, and fused triazine and tetrazine heterocycles through a combinatorial method .Molecular Structure Analysis

Triazines have a planar six-membered benzene-like ring but with three carbons replaced by nitrogens. The three isomers of triazine are distinguished from each other by the positions of their nitrogen atoms, and are referred to as 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine .Chemical Reactions Analysis

Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The mechanistic aspects of these heterocycles are discussed in a detailed way .Wissenschaftliche Forschungsanwendungen

Biological Applications

Triazine derivatives, including 3-Bromobenzo[e][1,2,4]triazine, have been found to exhibit a variety of biological applications . They have been identified as multifunctional, adaptable, and switchable .

Antifungal Applications

Triazine derivatives have been found to be remarkably antifungal . This makes them potential candidates for the development of new antifungal drugs.

Anticancer Applications

Triazine derivatives have shown significant anticancer properties . They have the potential to be developed into effective anticancer drugs.

Antiviral Applications

Triazine derivatives have demonstrated antiviral properties . This suggests that they could be used in the development of antiviral drugs.

Cardiotonic Applications

Triazine derivatives have been found to have cardiotonic effects . This means they could potentially be used in the treatment of heart conditions.

Anti-HIV Applications

Triazine derivatives have shown anti-HIV properties . This suggests that they could be used in the development of drugs to treat HIV.

Analgesic Applications

Triazine derivatives have been found to have analgesic effects . This means they could potentially be used in the development of pain relief medications.

Anti-protozoal Applications

Triazine derivatives have demonstrated anti-protozoal properties . This suggests that they could be used in the development of drugs to treat protozoal infections.

Zukünftige Richtungen

The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology . Additionally, the formation of a “trimer” and a benzo[f][1,2,4]triazepine via a novel mechanism when PhLi is added to 7-(CF3)benzo[e][1,2,4]triazine at −78 °C suggests potential future directions for research .

Wirkmechanismus

Target of Action

3-Bromobenzo[e][1,2,4]triazine is a derivative of 1,2,4-triazine, a six-membered heterocyclic compound possessing three nitrogen atoms in its structure . The primary targets of 1,2,4-triazine derivatives are diverse and include various enzymes and receptors involved in critical biological processes . .

Mode of Action

1,2,4-triazine derivatives are known to interact with their targets, leading to a variety of biological effects such as antifungal, anti-hiv, anticancer, anti-inflammatory, analgesic, antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic activities .

Biochemical Pathways

1,2,4-triazine derivatives are known to influence a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

1,2,4-triazine derivatives have been reported to possess a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .

Eigenschaften

IUPAC Name |

3-bromo-1,2,4-benzotriazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3/c8-7-9-5-3-1-2-4-6(5)10-11-7/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQCLSWXWQFVTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N=N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2457446.png)

![2-(8-Chloro-4-oxochromeno[4,3-c]pyrazol-1-yl)acetic acid](/img/structure/B2457449.png)

![N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2457450.png)

![5-({[(Ethylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2457454.png)

![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2457458.png)